molecular formula C25H26ClN7O2 B2496478 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide CAS No. 1170957-25-1

2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide

Cat. No.: B2496478
CAS No.: 1170957-25-1
M. Wt: 491.98
InChI Key: IMHMWGPITWLEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C25H26ClN7O2 and its molecular weight is 491.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures involving pyrazole, oxadiazole, and acetamide groups are frequently synthesized and characterized to explore their chemical properties and potential applications. For example, the synthesis of novel compounds through specific reactions, such as the S-Alkylation or oxidative cyclization, provides a methodological basis for producing substances with desired chemical functionalities (Nayak et al., 2013; Prathap et al., 2014). These studies focus on developing new synthetic routes and understanding the structural aspects of the synthesized compounds through various analytical techniques.

Antimicrobial and Anticancer Properties

Several studies have been conducted to evaluate the antimicrobial and anticancer properties of pyrazole and oxadiazole derivatives. These compounds are tested against a variety of bacterial and fungal strains, as well as cancer cell lines, to assess their therapeutic potential. Some derivatives have shown promising activity, indicating their relevance in the development of new antimicrobial and anticancer agents (Gouda et al., 2010; Hafez et al., 2016).

Antioxidant and Antitumor Evaluation

Compounds featuring pyrazole and oxadiazole frameworks are also evaluated for their antioxidant and antitumor activities. By synthesizing new derivatives and testing their biological activities, researchers aim to identify potential leads for the development of therapeutic agents with improved efficacy and safety profiles (Al-Tamimi et al., 2018). These studies contribute to the broader understanding of how structural modifications can influence the biological activities of heterocyclic compounds.

Mechanism of Action

The biological activity of this compound would depend on its structure and the specific context in which it is used. For example, if this compound is intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if this compound is highly reactive, it could pose a risk of chemical burns or fire. Additionally, if this compound is biologically active, it could have toxic effects .

Future Directions

The study of this compound could lead to new insights in various fields, depending on its properties. For example, if this compound has interesting biological activity, it could be studied as a potential drug. Alternatively, if this compound has unique chemical reactivity, it could be studied for its potential use in chemical synthesis .

Properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(prop-2-enylamino)pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN7O2/c1-5-10-28-24-20(25-30-23(32-35-25)17-6-8-18(26)9-7-17)22(27)33(31-24)13-19(34)29-21-15(3)11-14(2)12-16(21)4/h5-9,11-12H,1,10,13,27H2,2-4H3,(H,28,31)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHMWGPITWLEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(C(=N2)NCC=C)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.